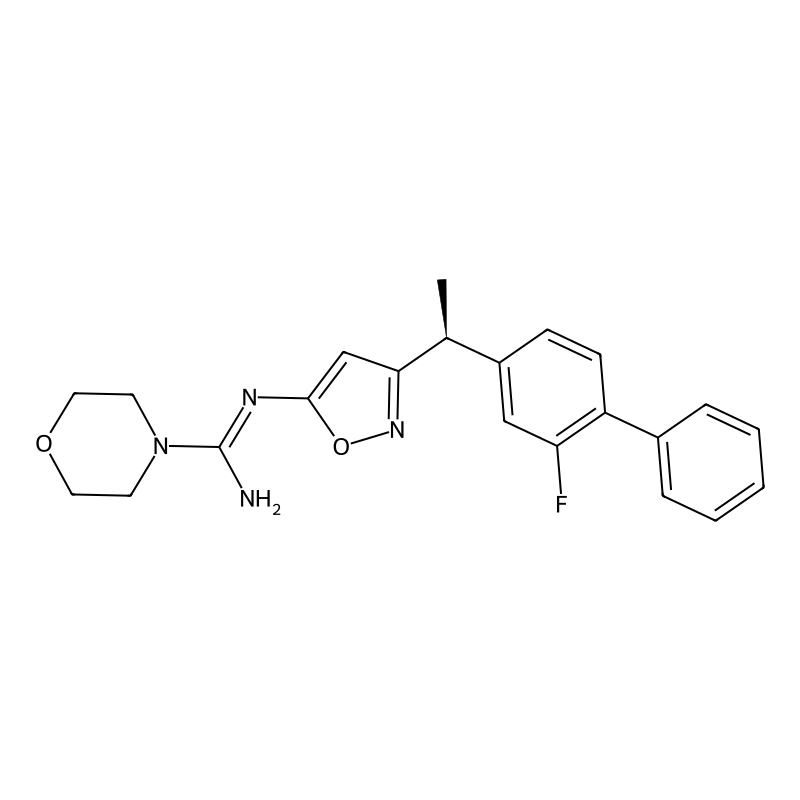

Rimacalib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Rimacalib, also known as SMP-114, is a small-molecule inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a critical serine/threonine kinase involved in cellular signaling pathways underlying inflammation, cardiac function, and neuronal plasticity. [REFS-1, REFS-2] Unlike many first-generation or tool-grade CaMKII inhibitors, Rimacalib was developed for clinical evaluation and is characterized by its oral bioavailability, a key property enabling its use in systemic, chronic in vivo studies where sustained target engagement is required. [1] This positions it as a distinct choice for researchers transitioning from in vitro assays to more complex preclinical models.

References

- [1] Neef, S., Mann, C., Zwenger, A., Dybkova, N., & Maier, L. S. (2017). Reduction of SR Ca2+ leak and arrhythmogenic cellular correlates by SMP-114, a novel CaMKII inhibitor with oral bioavailability. Basic Research in Cardiology, 112(4), 45.

- [2] Coultrap, S. J., & Bayer, K. U. (2014). CaMKII inhibitors: from research tools to therapeutic agents. Frontiers in pharmacology, 5, 153.

Substituting Rimacalib with common laboratory tool compounds like KN-93 or peptide-based inhibitors (e.g., AIP) is frequently unviable for in vivo research. KN-93, the most common substitute, lacks oral bioavailability and is therefore unsuitable for chronic systemic studies without invasive delivery methods. [1] Furthermore, KN-93 exhibits significant off-target effects, including direct inhibition of L-type calcium and various potassium channels, which can confound experimental results, particularly in cardiovascular and neurological systems. [REFS-2, REFS-3] Peptide inhibitors, while specific, are generally not cell-permeable and have poor metabolic stability, restricting their use to in vitro or cell lysate-based assays. [4] Rimacalib's design for oral administration and systemic exposure bypasses these critical limitations, making it a non-interchangeable reagent for many preclinical animal models.

References

- [1] Coultrap, S. J., & Bayer, K. U. (2014). CaMKII inhibitors: from research tools to therapeutic agents. Frontiers in pharmacology, 5, 153.

- [2] Gao, Y., Davies, S. P., Augustin, M., Woodward, L. A., Patel, U. A., Klevit, R. E., & Bazaes, S. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling. Biochemical Journal, 451(2), 313-328.

- [3] Hegyi, B., Bossuyt, J., & Bers, D. M. (2015). CaMKII inhibitor KN-93 also inhibits IKr in mammalian cardiomyocytes. Journal of molecular and cellular cardiology, 89(Pt B), 173–176.

- [4] Johnson, C. N., & Chad, J. E. (2019). The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function. Scientific reports, 9(1), 11075.

Processability Advantage: Enables Chronic In Vivo Studies via Oral Bioavailability

Rimacalib (SMP-114) is specifically characterized as an orally available CaMKII inhibitor that has progressed to Phase II clinical trials, confirming its suitability for systemic administration in living organisms. [1] This contrasts sharply with the most widely used research tool inhibitor, KN-93, which is not orally bioavailable and requires invasive (e.g., injection) or complex delivery methods for in vivo use, limiting its utility in long-term studies or models where administration stress is a confounder. [2]

| Evidence Dimension | Oral Bioavailability |

| Target Compound Data | Orally bioavailable; suitable for human clinical trials |

| Comparator Or Baseline | KN-93: Not orally bioavailable, requiring invasive or specialized administration for in vivo use. |

| Quantified Difference | Qualitative but absolute difference in administration route feasibility |

| Conditions | In vivo systemic administration for preclinical and clinical studies. |

This enables long-term, systemic CaMKII inhibition studies in conscious animals with simple oral dosing, reducing animal stress and improving translational relevance.

Functional Efficacy: Potently Reduces Pathological Ca2+ Leak in Human Cardiomyocytes

In isolated human atrial cardiomyocytes, Rimacalib (SMP-114) demonstrates potent functional efficacy by significantly reducing sarcoplasmic reticulum (SR) Ca2+ leak, a key pathological mechanism in arrhythmias. [1] Treatment with Rimacalib reduced the frequency of Ca2+ sparks from a baseline of 3.02 ± 0.91 sparks/100 µm/s to 0.72 ± 0.33 sparks/100 µm/s. [1] A similar significant reduction was observed in failing human left ventricular cardiomyocytes, from 1.69 ± 0.27 to 0.78 ± 0.23 sparks/100 µm/s. [1]

| Evidence Dimension | SR Ca2+ Leak (Ca2+ Sparks) |

| Target Compound Data | 0.72 ± 0.33 sparks/100 µm/s |

| Comparator Or Baseline | Control (untreated): 3.02 ± 0.91 sparks/100 µm/s |

| Quantified Difference | 76% reduction in Ca2+ spark frequency |

| Conditions | Isolated human atrial cardiomyocytes from patients in sinus rhythm. |

This provides quantitative proof of potent biological activity in a highly relevant human cell system, justifying its selection for studies targeting CaMKII-dependent pathologies.

Improved Target Selectivity: Avoids Confounding Off-Target Ion Channel Inhibition

A critical procurement consideration is avoiding confounding off-target effects. The common tool inhibitor KN-93 is known to directly inhibit multiple ion channels, including L-type Ca2+ channels and the IKr potassium channel, independent of its CaMKII activity. [REFS-1, REFS-2] These off-target interactions can complicate data interpretation, especially in cardiac and neuronal research. As a compound developed for clinical trials in humans, Rimacalib has undergone more rigorous selectivity profiling to minimize such liabilities, offering a cleaner pharmacological profile for isolating CaMKII-specific effects.

| Evidence Dimension | Off-Target Ion Channel Activity |

| Target Compound Data | Developed for human clinical use, implying a profile optimized to minimize off-target effects. |

| Comparator Or Baseline | KN-93: Known direct inhibitor of L-type Ca2+ channels and IKr potassium channels. |

| Quantified Difference | Qualitative but critical difference in experimental validity and data interpretation. |

| Conditions | Electrophysiological and functional assays in excitable cells. |

Using Rimacalib reduces the risk of misattributing observed effects to CaMKII inhibition when they may actually stem from direct, off-target modulation of ion channels.

Chronic In Vivo Models Requiring Systemic Target Inhibition

For preclinical models of chronic diseases like rheumatoid arthritis or heart failure that require sustained, systemic CaMKII inhibition over weeks or months, Rimacalib's oral bioavailability makes it the appropriate choice over non-oral tool compounds. [1] It allows for simple, repeated daily dosing via oral gavage, minimizing animal stress and procedural complications associated with injections.

Cardiovascular Studies of Arrhythmia and Contractility

When investigating the specific role of CaMKII in cardiac electrophysiology or heart failure, Rimacalib is preferable to tool compounds like KN-93 that have confounding direct effects on cardiac ion channels. [2] Its ability to potently reduce SR Ca2+ leak in human cardiomyocytes provides a strong basis for its use in models of atrial fibrillation and ventricular arrhythmias. [1]

Neuroscience Research in Conscious, Behaving Animals

In behavioral studies assessing the role of CaMKII in learning, memory, or pain, the ability to administer an inhibitor systemically without the stress of repeated injections is paramount. Rimacalib's oral route of administration makes it suitable for such paradigms, ensuring that observed behavioral changes are more likely due to pharmacological effects rather than experimental artifacts from handling and injection stress.

References

- [1] Neef, S., Mann, C., Zwenger, A., Dybkova, N., & Maier, L. S. (2017). Reduction of SR Ca2+ leak and arrhythmogenic cellular correlates by SMP-114, a novel CaMKII inhibitor with oral bioavailability. Basic Research in Cardiology, 112(4), 45.

- [2] Hegyi, B., Bossuyt, J., & Bers, D. M. (2015). CaMKII inhibitor KN-93 also inhibits IKr in mammalian cardiomyocytes. Journal of molecular and cellular cardiology, 89(Pt B), 173–176.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Explore Compound Types